2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

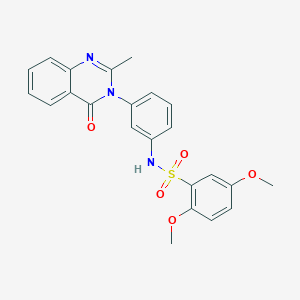

2,5-Dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a quinazolinone core linked to a dimethoxybenzenesulfonamide moiety via a phenyl bridge. This compound is structurally characterized by:

- A 2,5-dimethoxybenzenesulfonamide group, contributing to electronic effects and solubility.

- A meta-substituted phenyl spacer, enabling spatial alignment of pharmacophoric elements.

The synthesis of such derivatives typically involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and cyclocondensations, as outlined in Scheme 1 of . Structural validation relies on spectral techniques (e.g., IR, NMR) and elemental analysis. For instance, IR spectra confirm the presence of C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) in intermediate hydrazinecarbothioamides, while their absence in triazole derivatives [7–9] confirms cyclization .

Propriétés

IUPAC Name |

2,5-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5S/c1-15-24-20-10-5-4-9-19(20)23(27)26(15)17-8-6-7-16(13-17)25-32(28,29)22-14-18(30-2)11-12-21(22)31-3/h4-14,25H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIPZFCCWZUAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.

Introduction of the Benzenesulfonamide Group: This step involves the sulfonation of aniline derivatives followed by coupling with the quinazoline core. Sulfonation is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions to achieve specific substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

Biological Activities

Research has highlighted several biological activities associated with derivatives of quinazolinones, including:

- Antimicrobial Properties : Studies indicate that quinazolinone derivatives exhibit significant antimicrobial activity against various bacterial strains. For example, compounds similar to 2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have shown effectiveness in inhibiting growth in pathogenic bacteria due to their ability to disrupt cellular functions.

- Anticancer Activity : This compound has demonstrated potential in cancer treatment by inhibiting various cancer cell lines. Research indicates that it may modulate oxidative stress pathways through mechanisms involving NF-kB signaling. In vitro studies have shown that certain structural modifications can enhance its potency against specific cancer types.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors. The development of derivatives with altered functional groups may lead to enhanced biological activities. For instance, variations in the substituents on the quinazolinone and benzenesulfonamide moieties can significantly affect the compound's reactivity and efficacy.

Case Studies

Several studies have documented the applications of this compound and its derivatives:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinones can inhibit breast cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific derivative containing the benzenesulfonamide group exhibited enhanced activity compared to other analogs.

- Antimicrobial Efficacy : Another research effort focused on synthesizing new sulfonamide derivatives, including those based on quinazolinones, which were screened for antimicrobial activity against resistant bacterial strains. The findings indicated that specific modifications led to improved inhibitory effects against Gram-positive bacteria .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound with various protein targets involved in cancer progression. These studies support empirical findings regarding its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can act by inhibiting enzymes, blocking receptor sites, or interfering with DNA synthesis. The benzenesulfonamide group may enhance binding affinity to certain proteins, while the methoxy groups could influence the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-quinazolinone hybrids. Below, we compare its structural, synthetic, and spectral attributes with related derivatives from .

Table 1: Structural and Spectral Comparison of Key Analogues

Key Findings

The 2,5-dimethoxy group in the target compound increases steric bulk and lipophilicity relative to simpler sulfonamides, which may influence membrane permeability.

Tautomerism vs. Stability: Compounds [7–9] exist solely as thione tautomers, evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and persistent νC=S (1247–1255 cm⁻¹) in IR spectra . This contrasts with thiol-dominated tautomers in non-cyclized analogues.

S-Alkylation Specificity :

- Derivatives [10–15] undergo S-alkylation rather than N-alkylation due to the nucleophilic thione sulfur in [7–9]. This selectivity is critical for maintaining the triazole ring’s hydrogen-bonding capacity .

Spectral Distinctions: The target compound’s quinazolinone C=O (~1700 cm⁻¹) and sulfonamide SO₂ (~1350 cm⁻¹) are hallmark IR features, absent in triazole or hydrazinecarbothioamide derivatives. ¹H-NMR of the target compound would display distinct methoxy singlet(s) (δ ~3.8 ppm) and quinazolinone aromatic protons (δ ~7.5–8.5 ppm), differentiating it from halogenated analogues .

Activité Biologique

2,5-Dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS Number: 898429-02-2) is a complex organic compound characterized by its unique structural features, which include a quinazolinone moiety and a benzenesulfonamide group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 451.5 g/mol. The presence of methoxy groups at the 2 and 5 positions enhances its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O5S |

| Molecular Weight | 451.5 g/mol |

| CAS Number | 898429-02-2 |

Antimicrobial Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties . In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against B. subtilis and from 8.33 to 23.15 µM against E. coli .

Anticancer Properties

The anticancer potential of quinazolinone derivatives is well-documented, with many studies demonstrating their ability to inhibit cancer cell proliferation through various mechanisms. This compound may interact with specific enzymes involved in cancer progression and oxidative stress pathways, potentially modulating NF-kB signaling. For example, molecular docking studies suggest that it can bind effectively to targets involved in cancer cell signaling pathways.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Interacting with enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : Influencing the activity of receptors on cell surfaces.

- Gene Expression Alteration : Modifying gene expression related to cellular processes such as apoptosis and proliferation.

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated the antibacterial activity of various quinazolinone derivatives, including this compound, against S. aureus and E. coli, revealing promising results that support further development as an antibacterial agent .

- Anticancer Activity : Research involving structural analogs demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the quinazolinone structure can enhance biological activity .

- In Silico Studies : Computational modeling has been employed to predict binding affinities with target proteins associated with cancer and bacterial infections. These studies reinforce the potential for this compound in drug discovery efforts aimed at developing effective therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, and how can purity be optimized?

- Methodology :

- Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing substituents to the quinazolinone core, as demonstrated in similar sulfonamide syntheses .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final products via recrystallization from ethanol/water mixtures.

- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Aim for ≥95% purity for biological assays .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- NMR : Focus on distinguishing sulfonamide protons (δ 8.1–8.3 ppm) and quinazolinone carbonyl signals (δ 165–170 ppm in NMR). Methoxy groups appear as singlets near δ 3.8–4.0 ppm in NMR .

- HRMS : Confirm molecular ion [M+H] with mass accuracy <5 ppm. For CHNOS, expected m/z ≈ 476.1284 .

- FTIR : Identify sulfonamide S=O stretches (1340–1160 cm) and quinazolinone C=O (1680–1660 cm) .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity, and what controls are essential?

- Methodology :

- Use enzyme inhibition assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO ≤0.1%).

- Perform dose-response curves (1 nM–100 µM) in triplicate. Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .

- Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with potential targets like kinases or GPCRs?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures from the PDB (e.g., 6Q0 for sulfonamide-binding proteins) .

- Validate predictions with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability. Focus on hydrogen bonds between the sulfonamide group and catalytic lysine/aspartate residues .

- Compare results with QSAR models trained on PubChem bioactivity data for structurally related compounds .

Q. What strategies resolve contradictions in reported IC values across different assays (e.g., enzymatic vs. cell-based)?

- Methodology :

- Conduct meta-analysis of assay conditions (pH, ATP concentration, cell permeability) to identify confounding variables. For example, ATP competition in kinase assays may artificially inflate IC values .

- Use orthogonal assays (e.g., SPR for binding affinity, thermal shift assays for target engagement) to validate activity .

- Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodology :

- Assess logP (octanol/water) via shake-flask method; target 1–3 for balanced solubility/permeability. Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP if >3 .

- Perform metabolic stability assays in liver microsomes (human/rodent) with LC-MS quantification. Prioritize derivatives with t >30 minutes .

- Use PAMPA-BBB to predict blood-brain barrier penetration if CNS activity is desired .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in SAR studies between computational predictions and experimental results?

- Methodology :

- Re-examine docking parameters (e.g., protonation states, solvation effects). For example, sulfonamide groups may adopt different tautomeric forms in silico vs. in vitro .

- Validate key predictions via mutagenesis (e.g., alanine scanning of predicted binding residues) .

- Apply machine learning (e.g., random forests) to integrate multi-dimensional data (binding energy, physicochemical properties) and identify outliers .

Q. What experimental and statistical approaches clarify conflicting reports on this compound’s selectivity across protein families?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.